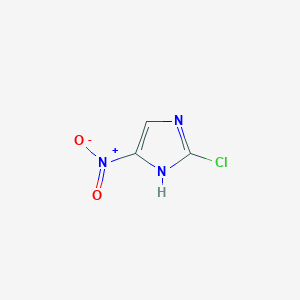

2-Chloro-4-Nitroimidazole

Description

The exact mass of the compound 2-Chloro-4-nitro-1H-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2/c4-3-5-1-2(6-3)7(8)9/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJZBRDIZUHTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206150 | |

| Record name | 2-Chloro-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57531-37-0 | |

| Record name | 2-Chloro-4-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57531-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-nitro-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057531370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-Nitroimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-chloro-4-nitroimidazole, a key intermediate in the pharmaceutical industry, notably in the production of the anti-tuberculosis drug Delamanid.[1] The document details various synthetic routes, reaction mechanisms, and experimental protocols, supported by quantitative data and process visualizations.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct chemical routes. The most prominent methods include the direct nitration of 2-chloroimidazole, dehalogenation of substituted nitroimidazoles, and multi-step syntheses starting from acyclic precursors. Each pathway offers different advantages concerning yield, purity, safety, and scalability.

Pathway 1: Direct Nitration of 2-Chloroimidazole

A common and direct method for the synthesis of this compound is the nitration of 2-chloroimidazole. This electrophilic substitution reaction typically employs a mixture of nitric acid and sulfuric acid.[2][3] The strong acidic environment facilitates the formation of the nitronium ion (NO₂⁺), which then attacks the imidazole ring.

Another approach to this pathway involves the use of nitronium tetrafluoroborate in nitromethane.[4]

Reaction Mechanism:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion. The imidazole ring, activated by the lone pair of electrons on the nitrogen atoms, acts as a nucleophile and attacks the nitronium ion. Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the final product.

Pathway 2: Dehalogenation of Dihalo-nitroimidazoles

This pathway involves the selective removal of a halogen atom, typically iodine, from a dihalogenated nitroimidazole precursor.[2][5] A common starting material for this route is 2-chloro-5-iodo-4-nitroimidazole. The deiodination is achieved through catalytic hydrogenation.[2][5]

Reaction Mechanism:

The reaction proceeds via catalytic hydrogenation. The palladium on carbon catalyst facilitates the addition of hydrogen across the carbon-iodine bond, leading to the cleavage of the bond and the removal of the iodine atom. Triethylamine is added to neutralize the resulting hydroiodic acid.

Pathway 3: Multi-step Synthesis from Acyclic Precursors

A more complex but controlled synthesis starts from acyclic precursors and builds the imidazole ring.[3] This method avoids the handling of potentially explosive nitroimidazole rearrangement products. The synthesis proceeds through the formation of 2-aminoimidazole sulfate, followed by a Sandmeyer-type reaction for chlorination, and finally nitration.

Reaction Steps:

-

Formation of 2-aminoimidazole sulfate: Reaction of aminoacetaldehyde acetal with S-methylisothiouronium sulfate.

-

Diazotization: The 2-aminoimidazole sulfate is treated with sodium nitrite to form a diazonium salt.

-

Chlorination: The diazonium salt is then reacted with cuprous chloride to introduce the chlorine atom at the 2-position, yielding 2-chloroimidazole.

-

Nitration: The final step is the nitration of 2-chloroimidazole to give the desired product.

Pathway 4: Chlorination of N-Protected 4-Nitroimidazoles

This pathway involves the protection of the nitrogen atom of 4-nitroimidazole, followed by chlorination at the 2-position and subsequent deprotection.[1] This method allows for selective chlorination.

Reaction Steps:

-

N-Protection: 4-nitroimidazole is protected, for example, with an ethoxymethyl group.

-

Chlorination: The N-protected 4-nitroimidazole is chlorinated using an agent like trichloroisocyanuric acid in the presence of an activator such as thiourea.

-

Deprotection: The protecting group is removed under acidic conditions to yield this compound.

Quantitative Data Summary

| Pathway | Starting Material | Key Reagents | Yield (%) | Purity (%) | Melting Point (°C) | Reference(s) |

| Direct Nitration | 2-Chloroimidazole | Fuming Nitric Acid, Fuming Sulfuric Acid | 87.3 | 99.4 (HPLC) | 218.6 - 219.5 | [2] |

| Deiodination | 2-Chloro-5-iodo-4-nitroimidazole | Triethylamine, 10% Pd/C, H₂ | 84.1 | - | - | [2][5] |

| Deiodination (High Pressure) | 2-Chloro-5-iodo-4-nitroimidazole | Triethylamine, 10% Pd/C, H₂ (4 kg/cm ²) | 83.4 | - | - | [2][5] |

| Chlorination of N-Protected 4-Nitroimidazole | N-ethoxymethyl-4-nitroimidazole | Trichloroisocyanuric acid, Thiourea, then HCl | 31-35 | 99 (HPLC) | - | [1] |

| Deprotection of Bromo-Nitroimidazole | 1-methoxymethyl-2-bromo-4-nitroimidazole | Concentrated HCl | 72.9 | - | - | [6] |

Detailed Experimental Protocols

Protocol 1: Direct Nitration of 2-Chloroimidazole[2]

-

To a three-necked flask, add 4 g of 98% sulfuric acid and 2.04 g of 2-chloroimidazole (0.02 mol).

-

Stir the mixture at room temperature for approximately 5 hours.

-

Heat the mixture to 45-55 °C.

-

Slowly add a mixed acid solution composed of 1.9 g of 95% fuming nitric acid (0.03 mol) and 5 g of 20% fuming sulfuric acid.

-

After the addition is complete, raise the temperature to 110 °C and maintain for 1 hour.

-

Pour the reaction mixture into ice water.

-

Adjust the pH to 3-4 with aqueous ammonia.

-

Filter the precipitate and dry the cake to obtain a white powdery solid of this compound.

Protocol 2: Deiodination of 2-Chloro-5-iodo-4-nitroimidazole[2][5]

-

Dissolve 273 mg (1.0 mmol) of 2-chloro-5-iodo-4-nitroimidazole in 5 mL of anhydrous ethanol.

-

Sequentially add 420 µL (3.0 mmol) of triethylamine and 27 mg of 10% palladium-carbon catalyst to the solution.

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature for 3 hours.

-

Remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure to afford the colorless solid product.

Conclusion

The synthesis of this compound can be accomplished through various routes, each with its own set of advantages and challenges. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale of production, and safety considerations. The direct nitration of 2-chloroimidazole offers a high-yield, one-pot synthesis, while multi-step routes provide greater control over the reaction and can avoid hazardous intermediates. The dehalogenation pathway is also an effective method, particularly when the dihalo-nitroimidazole precursor is readily available. This guide provides a foundational understanding for researchers and professionals working on the synthesis of this important pharmaceutical intermediate.

References

- 1. WO2019146113A1 - Process for production of this compound derivatives - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CN103396369A - Method for preparing this compound - Google Patents [patents.google.com]

- 4. 2-Chloro-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 57531-37-0 [chemicalbook.com]

- 6. US20090082575A1 - Process for production of this compound - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-Nitroimidazole

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and biological context of this compound (CAS No: 57531-37-0). This halogenated nitroimidazole derivative is a critical intermediate in the synthesis of pharmaceuticals, particularly as a building block for antiprotozoal and antitubercular drugs, and has been investigated for its role as a radiosensitizer for hypoxic tumor cells.[1][2]

Core Physicochemical Properties

This compound is a small heterocyclic molecule whose properties are influenced by the electron-withdrawing nature of the nitro group and the chloro substituent on the imidazole ring. These features are critical to its reactivity and biological activity.

General and Physical Properties

The compound typically appears as a yellow to pale brown or white crystalline powder.[1][3] There is notable variation in the reported melting point values across different sources, which may be attributable to the purity of the samples or the specific experimental conditions used for measurement.

| Property | Value | Source(s) |

| CAS Number | 57531-37-0 | [1][4][5] |

| Molecular Formula | C₃H₂ClN₃O₂ | [1][5][6] |

| Molecular Weight | 147.52 g/mol | [4][5][7] |

| Appearance | Yellow to pale brown crystalline powder | [1] |

| Melting Point | 148-152°C | [1] |

| 218.6 - 219.5°C | [7] | |

| 363–366 K (90–93 °C) | [6] | |

| Density | 1.62 g/cm³ (estimated) | [1] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in ethanol; insoluble in water. | [1] |

Partition and Spectroscopic Data

The LogP value suggests moderate lipophilicity. Spectroscopic data, particularly ¹H NMR, is crucial for structural confirmation, with characteristic peaks for the imidazole ring proton and the N-H proton.

| Property | Value | Source(s) |

| LogP | 0.49 | [4] |

| ¹H-NMR (DMSO-d₆) | δ 14.17 (s, 1H, N-H), 8.40 (s, 1H, C-H) | [8] |

| δ 14.19 (bs, 1H, N-H), 8.44 (s, 1H, C-H) | [2][7] | |

| ¹³C-NMR (DMSO) | δ 145.90, 130.71, 121.10 | [8] |

Crystallographic Data

The crystal structure of this compound has been determined to be a monoclinic system. The molecule is nearly planar, a feature that can influence its interaction with biological macromolecules.[6]

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [6] |

| a | 5.905 (2) Å | [6] |

| b | 10.033 (4) Å | [6] |

| c | 9.150 (3) Å | [6] |

| β | 105.180 (8)° | [6] |

| Volume | 523.2 (3) ų | [6] |

Biological Activity and Mechanism of Action

As a member of the nitroimidazole class, the primary mechanism of action involves the reduction of its nitro group.[] This process is particularly efficient under hypoxic (low oxygen) conditions, such as those found in solid tumors and anaerobic microorganisms.[][10] The reduction, catalyzed by nitroreductases, generates reactive nitroso and hydroxylamine intermediates and ultimately cytotoxic free radicals.[][11] These radicals can damage cellular macromolecules, most notably by causing strand breaks in DNA, leading to cell death.[] This selective toxicity in hypoxic environments is the basis for its application as a radiosensitizer and its use in targeting anaerobic pathogens.[2][4]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 57531-37-0 [chemicalbook.com]

- 3. indiamart.com [indiamart.com]

- 4. 2-chloro-4-nitro-imidazole [timtec.net]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. 2-Chloro-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. WO2019146113A1 - Process for production of this compound derivatives - Google Patents [patents.google.com]

- 10. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lecturio.com [lecturio.com]

Spectroscopic and Synthetic Profile of 2-Chloro-4-nitroimidazole (CAS 57531-37-0)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for the compound 2-Chloro-4-nitroimidazole, identified by CAS number 57531-37-0. This small molecule is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to antitubercular agents, and has been investigated for its properties as a radiosensitizer for hypoxic tumor cells.[1][2]

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR) data for this compound. Despite a thorough search of publicly available databases, experimental Infrared (IR) and Mass Spectrometry (MS) data for this specific compound could not be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR data for this compound have been reported in various deuterated solvents. The chemical shifts (δ) are expressed in parts per million (ppm).

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| DMSO-d₆ | 8.44 | Singlet (s) | 1H | Imidazole-H | [3] |

| 14.19 | Broad s (bs) | 1H | N-H | [3] | |

| DMSO | 8.40 | Singlet (s) | 1H | Imidazole-H | |

| 14.17 | Singlet (s) | 1H | N-H | ||

| DMSO | 8.39 | Singlet (s) | 1H | Imidazole-H | |

| 14.12 | Singlet (s) | 1H | N-H |

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Solvent | Chemical Shifts (δ, ppm) | Assignment | Reference |

| DMSO | 145.90, 130.71, 121.10 | Imidazole carbons (assignments not specified) | |

| CD₃OD | 145.87, 130.66, 121.05 | Imidazole carbons (assignments not specified) |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the acquisition of the reported NMR data.

Synthesis of this compound

Several synthetic routes to this compound have been described. Below are two representative protocols.

Protocol 1: Nitration of 2-Chloroimidazole [1]

This method involves the direct nitration of 2-chloroimidazole.

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, 2-chloroimidazole (1 g, 0.0097 mol) is added portion-wise to a solution of nitronium tetrafluoroborate (1.42 g, 0.0107 mol) in nitromethane (10 ml).

-

Reaction: The reaction mixture is stirred at room temperature for 3 hours.

-

Work-up: The reaction is neutralized with an aqueous solution of sodium bicarbonate. The resulting solid is collected by filtration.

-

Purification: The crude product is purified by column chromatography on silica gel (60–120 mesh), eluting with 10% ethyl acetate in hexane. The fractions containing the desired product are combined and concentrated to yield this compound as pale yellow single crystals.

Protocol 2: Hydrogenation of 2-Chloro-5-iodo-4-nitroimidazole [3]

This protocol describes a dehalogenation approach.

-

Reactant Preparation: 2-chloro-5-iodo-4-nitroimidazole (273 mg, 1.0 mmol) is dissolved in anhydrous ethanol (5 mL).

-

Addition of Reagents: Triethylamine (420 μL, 3.0 mmol) and a 10% palladium-on-carbon catalyst (27 mg) are sequentially added to the solution.

-

Hydrogenation: The reaction mixture is stirred for 3 hours at room temperature under an atmosphere of hydrogen gas.

-

Isolation: The catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to afford the this compound product.

NMR Spectroscopic Analysis

The following provides a general protocol for the acquisition of NMR spectra, based on the instrumentation cited.[4]

-

Sample Preparation: A sufficient amount of the this compound sample is dissolved in the appropriate deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Instrumentation: NMR spectra are recorded on a FT-NMR spectrometer, such as a Bruker Avance III.

-

¹H-NMR Acquisition: Proton NMR spectra are acquired at a frequency of 600.17 MHz.

-

¹³C-NMR Acquisition: Carbon-13 NMR spectra are acquired at a frequency of 150.04 MHz.

-

Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Visualizations

The following diagrams illustrate a synthetic workflow for this compound.

Caption: A workflow diagram for the synthesis of this compound.

Caption: Logical flow for the spectroscopic analysis of the target compound.

References

- 1. 2-Chloro-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imaging Mass Spectrometry Revealed the Accumulation Characteristics of the 2-Nitroimidazole-Based Agent “Pimonidazole” in Hypoxia | PLOS One [journals.plos.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. WO2019146113A1 - Process for production of this compound derivatives - Google Patents [patents.google.com]

The Unseen Threat: A Technical Guide to the Biological Activity of 2-Chloro-4-Nitroimidazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant pathogens and the intrinsic resistance of hypoxic tumors to conventional therapies represent two of the most significant challenges in modern medicine. In the quest for novel therapeutic agents to combat these threats, the nitroimidazole scaffold has garnered considerable attention. Among this class of compounds, 2-chloro-4-nitroimidazole and its derivatives have emerged as a promising chemotype with a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as antimicrobial and anticancer agents.

Mechanism of Action: The Hypoxic Advantage

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure, specifically the presence of the nitro group. This functional group acts as a bioreductive "switch," rendering the compounds selectively toxic to cells in low-oxygen (hypoxic) environments.

Under normal oxygen conditions (normoxia), the nitro group undergoes a one-electron reduction to a nitro radical anion. This radical is then rapidly re-oxidized back to the parent compound in a futile cycle, preventing the accumulation of toxic metabolites. However, in the hypoxic microenvironments characteristic of solid tumors and certain bacterial and parasitic infections, the nitro radical anion undergoes further reduction to form highly reactive cytotoxic species, including nitroso and hydroxylamine derivatives. These reactive intermediates can then covalently bind to and damage critical cellular macromolecules, most notably DNA, leading to strand breaks and ultimately, cell death.[1]

This hypoxia-selective activation is a key advantage, as it minimizes toxicity to healthy, well-oxygenated tissues while concentrating the cytotoxic effects within the target diseased area.

Caption: Reductive activation of this compound under normoxic vs. hypoxic conditions.

Signaling Pathway Modulation: Targeting the Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

The hypoxic environment of tumors not only enables the selective activation of nitroimidazoles but also triggers a complex cellular response orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor-1α (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation.

In hypoxia, the lack of oxygen as a co-substrate for PHDs leads to the stabilization of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of a multitude of target genes. These genes are involved in critical processes for tumor survival and progression, including angiogenesis, glucose metabolism, cell proliferation, and invasion.

The reactive metabolites of this compound derivatives can indirectly impact the HIF-1α signaling pathway. By inducing DNA damage and cellular stress, these compounds can further modulate the expression and activity of HIF-1α and its downstream targets, creating a multi-pronged attack on hypoxic tumor cells.

Caption: The HIF-1α signaling pathway and its modulation by this compound derivatives.

Quantitative Biological Activity

The following tables summarize the in vitro biological activities of various this compound derivatives against a range of microbial strains and cancer cell lines.

Table 1: Antimicrobial Activity of Nitroimidazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Metronidazole | Helicobacter pylori (resistant strains) | >8 | [2][3] |

| Derivative 4c | Helicobacter pylori (resistant strains) | 8 (MIC₅₀), 16 (MIC₉₀) | [2][3] |

| Derivative 4d | Helicobacter pylori (resistant strains) | 8 (MIC₅₀), 16 (MIC₉₀) | [2][3] |

| Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole derivative | Staphylococcus aureus | 1.56 - 6.25 | [4] |

| Nitroimidazole-oxadiazole derivative 11 | Escherichia coli | 1.56 - 3.13 | [5] |

| Nitroimidazole-oxadiazole derivative 12 | Escherichia coli | 1.56 - 6.25 | [5] |

Table 2: Anticancer Activity of Imidazole and Nitroimidazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Imidazo[1,2-a]pyrimidine derivative 3a | A549 (Lung Carcinoma) | 5.988 | [4] |

| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast Cancer) | 43.4 | [4] |

| Imidazo[1,2-a]pyrimidine derivative 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [4] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast Cancer) | 39.0 | [4] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [4] |

| Ciminalum-thiazolidinone hybrid 2h | NCI-60 Panel (Mean) | 1.57 (GI₅₀) | [6] |

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives is outlined below. Specific reaction conditions and reagents will vary depending on the desired final product.

Caption: General workflow for the synthesis of this compound derivatives.

Example Protocol: Synthesis of this compound from 2-Chloro-5-iodo-4-nitroimidazole [2]

-

Dissolve 2-chloro-5-iodo-4-nitroimidazole (1.0 mmol) in anhydrous ethanol (5 mL).

-

Add triethylamine (3.0 mmol) and 10% palladium on carbon catalyst to the solution.

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

-

Preparation of Inoculum:

-

Culture the test microorganism overnight in an appropriate broth medium.

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

-

Preparation of Microtiter Plates:

-

Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium.

-

Include a positive control (microorganism with no drug) and a negative control (broth only) on each plate.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the standardized microbial suspension.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Optionally, a viability indicator such as resazurin or MTT can be used for colorimetric determination of the MIC.

-

Cytotoxicity Assay: MTT Assay for IC₅₀ Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.[8]

-

Cell Seeding:

-

Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Replace the existing medium in the wells with the medium containing the test compound at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Formazan Solubilization:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Absorbance Measurement and IC₅₀ Calculation:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

-

Conclusion

This compound and its derivatives represent a versatile and potent class of compounds with significant potential in the development of novel antimicrobial and anticancer therapies. Their unique mechanism of action, predicated on hypoxia-selective bioreduction, offers a targeted approach to treating diseases characterized by low-oxygen environments. The data presented in this guide highlight the promising biological activities of these compounds and provide a foundation for further research and development. The detailed experimental protocols serve as a practical resource for scientists working to synthesize and evaluate new analogues with improved efficacy and pharmacological profiles. Continued exploration of the structure-activity relationships and the intricate signaling pathways modulated by these compounds will undoubtedly pave the way for the next generation of targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. sid.ir [sid.ir]

- 3. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety | MDPI [mdpi.com]

2-Chloro-4-Nitroimidazole: A Comprehensive Technical Guide for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-4-nitroimidazole, a critical intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical and physical properties, detailed synthesis protocols, and its role in the development of novel therapeutics, particularly in the realm of infectious diseases.

Core Properties of this compound

This compound is a light yellow crystalline solid that serves as a versatile building block in medicinal chemistry.[1][2] Its chemical structure, featuring a reactive chlorine atom and a nitro group on the imidazole ring, allows for diverse functionalization, making it a valuable precursor for a range of bioactive molecules.[2]

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is presented below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 57531-37-0 | [1][3] |

| Molecular Formula | C₃H₂ClN₃O₂ | [3][4] |

| Molecular Weight | 147.52 g/mol | [3][4] |

| Appearance | Light yellow to pale brown crystalline powder | [1][5] |

| Melting Point | 148-152°C | [5] |

| Purity (HPLC) | ≥99.0% | [5] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in ethanol; insoluble in water | [5] |

| ¹H-NMR (DMSO-d6) | δ 8.44 (1H, s), 14.19 (1H, bs) | [3] |

| ¹³C-NMR (CD₃OD) | δ 145.87, 130.66, 121.05 | [6] |

Synthesis of this compound: Experimental Protocols

Several synthetic routes for the preparation of this compound have been reported. Below are detailed protocols for two common methods.

Method 1: Nitration of 2-Chloroimidazole

This method involves the direct nitration of 2-chloroimidazole using a nitrating agent.[3][7]

Experimental Protocol:

-

To a solution of 2-chloroimidazole (1 g, 0.0097 mol) in nitromethane (10 ml), add nitronium tetrafluoroborate (1.42 g, 0.0107 mol) in portions.[7]

-

Stir the reaction mixture at room temperature for 3 hours.[7]

-

Neutralize the reaction mixture with an aqueous solution of sodium bicarbonate.[7]

-

Filter the separated solid.[7]

-

Purify the crude product by column chromatography using 60-120 silica gel and a 10% ethyl acetate in hexane eluent to yield the title compound.[7] A reported yield for this method is 62.93%.[7]

Method 2: From 2-Aminoimidazole Sulfate

This multi-step synthesis starts from aminoacetaldehyde acetal and S-methylisothiouronium sulfate.[8]

Experimental Protocol:

-

Synthesis of 2-Aminoimidazole Sulfate: React aminoacetaldehyde acetal with S-methylisothiouronium sulfate.[8]

-

Diazotization: React the resulting 2-aminoimidazole sulfate with sodium nitrite.[8]

-

Chlorination: Treat the product of the diazotization reaction with cuprous chloride to obtain 2-chloroimidazole.[8]

-

Nitration: Finally, react the 2-chloroimidazole with nitric acid to yield this compound.[8] This synthetic route is noted for avoiding rearrangement and having mild reaction conditions, making it suitable for industrial production.[8]

Applications in Pharmaceutical Development

This compound is a key intermediate in the synthesis of nitroimidazole-based pharmaceuticals.[2] These compounds are particularly effective against anaerobic bacteria and protozoa.[][10] The nitroimidazole scaffold is the basis for drugs that target these microorganisms.[2] The chlorine substituent provides a site for selective derivatization to produce more potent or selective drug candidates.[2]

Notable applications include its use in the preparation of:

-

Antitubercular agents: It is a crucial intermediate in the synthesis of drugs like Delamanid, which is used to treat multidrug-resistant tuberculosis.[6][11]

-

Antiprotozoal drugs: It is used in the synthesis of analogs of drugs like secnidazole.[5]

-

Radiosensitizers: Derivatives of this compound have been investigated for their potential to act as radiosensitizers for hypoxic tumor cells.[1][12]

Mechanism of Action of Nitroimidazole-Based Drugs

The therapeutic effect of nitroimidazole antibiotics stems from their mechanism of action, which is particularly effective in the low-oxygen environments where anaerobic organisms thrive.[]

Caption: General mechanism of action for nitroimidazole antibiotics.

The process begins with the nitroimidazole drug entering the microbial cell.[] Inside the anaerobic environment, the drug's nitro group is reduced by specific enzymes, a process that does not occur efficiently in aerobic cells.[] This reduction creates reactive nitro radical intermediates.[13] These highly reactive species then interact with and damage the microbial DNA, inhibiting its synthesis and ultimately leading to cell death.[10][14]

Experimental and Synthetic Workflows

The following diagrams illustrate the logical flow of the synthesis and the general workflow for utilizing this compound in drug development.

Caption: Synthesis workflow for this compound via nitration.

Caption: General workflow for drug development using this compound.

Conclusion

This compound is a cornerstone intermediate for the development of nitroimidazole-based pharmaceuticals. Its versatile chemistry allows for the synthesis of a wide array of derivatives with potent biological activities. A thorough understanding of its properties and synthetic routes is essential for researchers and developers in the pharmaceutical industry aiming to create next-generation therapeutics for infectious diseases and oncology.

References

- 1. This compound | 57531-37-0 [chemicalbook.com]

- 2. leapchem.com [leapchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. nbinno.com [nbinno.com]

- 6. WO2019146113A1 - Process for production of this compound derivatives - Google Patents [patents.google.com]

- 7. 2-Chloro-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103396369A - Method for preparing this compound - Google Patents [patents.google.com]

- 10. All About Nitroimidazole [unacademy.com]

- 11. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-chloro-4-nitro-imidazole [timtec.net]

- 13. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

Understanding the radiosensitizing effects of nitroimidazoles

An In-depth Technical Guide to the Radiosensitizing Effects of Nitroimidazoles

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nitroimidazoles are a class of compounds extensively investigated as radiosensitizers for hypoxic tumors. Tumor hypoxia is a major factor contributing to the failure of radiotherapy, as oxygen is required to "fix" radiation-induced DNA damage, making it permanent.[1] In the absence of oxygen, these lesions can be repaired, leading to tumor cell survival. Nitroimidazoles act as oxygen-mimetic agents, selectively sensitizing oxygen-deficient cancer cells to the cytotoxic effects of ionizing radiation.[1][2] Their mechanism relies on bioreductive activation under hypoxic conditions, a process that is inhibited by the presence of oxygen, thus providing tumor selectivity.[3][4] This guide provides a comprehensive overview of the core mechanisms, quantitative efficacy, experimental evaluation protocols, and key cellular pathways associated with nitroimidazole radiosensitizers like etanidazole, misonidazole, and nimorazole.

Core Mechanism of Action

The radiosensitizing effect of nitroimidazoles is fundamentally linked to their high electron affinity.[5][6] The process can be broken down into the following key steps:

-

Bioreductive Activation: In the low-oxygen environment of a hypoxic cell, the nitro group (NO₂) of the nitroimidazole molecule undergoes a one-electron reduction, catalyzed by intracellular reductases (e.g., NADPH cytochrome P450 reductase).[4][7] This reaction forms a highly reactive nitro radical anion.[1][8]

-

Oxygen-Mimetic Effect (DNA Damage Fixation): Ionizing radiation creates transient free radicals on cellular DNA. In well-oxygenated cells, molecular oxygen reacts with these DNA radicals, forming peroxyl radicals that lead to permanent, lethal strand breaks. Nitroimidazoles mimic this action. The nitro radical anion, formed under hypoxia, reacts with and binds to the radiation-induced DNA radicals.[1][9] This "fixes" the damage, preventing its chemical repair and ultimately leading to cell death.[1][10]

-

Selective Action and the "Oxygen Effect": The selectivity of nitroimidazoles for hypoxic cells is crucial. In normoxic (well-oxygenated) tissues, the nitro radical anion is rapidly re-oxidized back to the parent nitroimidazole compound by molecular oxygen.[5] This futile cycle of reduction and re-oxidation prevents the accumulation of the reactive species and the subsequent fixation of DNA damage, thereby sparing healthy tissue. The competition between oxygen and the nitroimidazole for reaction with the initial nitro radical anion is the basis for their hypoxia-selective action.[5]

-

Secondary Mechanisms:

-

Thiol Depletion: Some nitroimidazoles, particularly after prolonged exposure, can deplete intracellular levels of non-protein thiols like glutathione (GSH).[1][5] Glutathione is a natural radioprotector that can chemically repair radiation-induced damage. By reducing GSH levels, nitroimidazoles can further enhance the radiosensitivity of hypoxic cells.[1][5]

-

Formation of Cytotoxic Adducts: The reactive intermediates formed during nitroimidazole reduction can covalently bind to other cellular macromolecules, including proteins, leading to cellular dysfunction and cytotoxicity that is independent of radiation.[4][11]

-

Below is a diagram illustrating the core mechanism of nitroimidazole-mediated radiosensitization.

Caption: Mechanism of nitroimidazole radiosensitization under hypoxic vs. normoxic conditions.

Interaction with Hypoxia-Inducible Factor (HIF-1) Pathway

While the primary mechanism of nitroimidazoles is direct DNA damage fixation, their action occurs within a complex cellular response to hypoxia orchestrated by the Hypoxia-Inducible Factor 1 (HIF-1).[4] HIF-1 is a transcription factor that is stabilized under low oxygen and drives the expression of genes involved in angiogenesis, metabolic adaptation, and cell survival, contributing to tumor progression and treatment resistance.[12][13]

The relationship is twofold:

-

Shared Environment: Both nitroimidazole activation and HIF-1 stabilization are triggered by the same hypoxic microenvironment.[12]

-

Potential Interference: Some studies suggest that nitroimidazoles or their metabolites can influence cellular signaling pathways, including interfering with HIFs.[2] Proteomic analyses have identified proteins within the HIF-1α signaling pathway as targets for covalent binding by nitroimidazole adducts.[14]

This interplay suggests that in addition to direct radiosensitization, nitroimidazoles may also modulate the broader adaptive response of cancer cells to hypoxia.

Caption: Dual cellular response to hypoxia involving HIF-1 activation and nitroimidazole bioreduction.

Quantitative Data Presentation

The efficacy of radiosensitizers is quantified using metrics such as the Sensitizer Enhancement Ratio (SER) or Dose Modification Factor (DMF). These values represent the factor by which the radiation dose can be reduced in the presence of the sensitizer to achieve the same biological effect (e.g., 10% cell survival). An SER/DMF greater than 1.0 indicates a radiosensitizing effect.

| Compound | Model System | Assay | Metric | Value (95% Confidence Interval) | Reference |

| Etanidazole | MDAH-MCa-4 Murine Tumor | TCD50 | DMF | 1.92 (1.59-2.32) | [15] |

| MDAH-MCa-4 Murine Tumor | TCD50 | DMF | 1.69 (1.46-1.96) | [15] | |

| Pimonidazole | Murine Tumors | TCD50 | DMF | 1.56 (1.40-1.74) | [15] |

| Misonidazole | V79 Cells (in vitro) | Rapid-mix irradiation | Enhancement Ratio | ~1.7 (at 0.5 s exposure) | [5] |

| V79 Cells (in vitro) | Prolonged incubation | Enhancement Ratio | up to 2.8 | [5] | |

| IAZA | FaDu HNC Cells (in vitro) | Clonogenic Survival | SER (at 10% survival) | 1.41 | [16] |

| FAZA | FaDu HNC Cells (in vitro) | Clonogenic Survival | SER (at 10% survival) | 1.09 | [16] |

| KU-2285 | Murine Tumors | Micronucleus/Chr. Aberration | SER | 1.12 - 1.42 | [17] |

TCD50: Tumor Control Dose 50% - the dose of radiation required to control 50% of tumors.

Experimental Protocols

Evaluating the efficacy of nitroimidazole radiosensitizers involves specific in vitro and in vivo assays designed to measure cell survival and DNA damage under controlled oxygen conditions.

Clonogenic Survival Assay

This is the gold-standard in vitro method for assessing the effect of ionizing radiation on cell reproductive integrity.

Methodology:

-

Cell Plating: A known number of single cells (e.g., 200-5000, depending on radiation dose) are seeded into petri dishes or multi-well plates and allowed to attach overnight.[18]

-

Drug Incubation: The cell culture medium is replaced with a medium containing the nitroimidazole compound at the desired concentration. Control plates receive a vehicle-only medium.

-

Hypoxic/Normoxic Conditions: Plates are transferred to a hypoxic chamber or a standard incubator. For hypoxia, an atmosphere of <0.1% O₂ (typically balanced with N₂ and 5% CO₂) is established and maintained for a period (e.g., 2-4 hours) to allow for drug uptake and cellular oxygen depletion.

-

Irradiation: Cells are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) from a calibrated radiation source (e.g., X-ray machine or ¹³⁷Cs irradiator).

-

Post-Irradiation Incubation: The drug-containing medium is removed, cells are washed, and fresh medium is added. The plates are returned to a standard normoxic incubator for 7-14 days to allow surviving cells to form macroscopic colonies (typically >50 cells).

-

Staining and Counting: Colonies are fixed with methanol and stained with a solution like crystal violet. The number of colonies in each dish is counted.

-

Data Analysis: The surviving fraction for each dose is calculated relative to the non-irradiated control. Survival curves are plotted (log survival vs. radiation dose), and SER values are calculated at a specific survival level (e.g., 10%).[16]

Caption: Experimental workflow for the in vitro clonogenic survival assay.

Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

This sensitive technique measures DNA single- and double-strand breaks in individual cells.[19] Increased DNA migration in the gel (the "comet tail") corresponds to a higher level of DNA damage.[18]

Methodology:

-

Cell Treatment: Cells are treated with the nitroimidazole and irradiated under hypoxic conditions as described for the clonogenic assay.

-

Cell Embedding: Approximately 1,000-10,000 treated cells are mixed with low-melting-point agarose and pipetted onto a specially coated microscope slide.[20] The agarose is allowed to solidify.

-

Lysis: The slides are immersed in a cold, high-salt alkaline lysis solution (pH > 10) overnight.[21] This solution lyses the cells and nuclear membranes, leaving behind "nucleoids" containing supercoiled DNA.

-

DNA Unwinding: Slides are placed in a horizontal electrophoresis tank filled with a cold alkaline electrophoresis buffer (pH > 13) for a set time (e.g., 30-40 minutes) to allow the DNA to unwind.[20][21]

-

Electrophoresis: A voltage is applied (e.g., ~1 V/cm) for a defined period (e.g., 30 minutes).[21] Broken DNA fragments, relaxed from the supercoiled structure, migrate out of the nucleoid towards the anode, forming a "comet tail".

-

Neutralization and Staining: Slides are washed with a neutralization buffer and then stained with a fluorescent DNA intercalating dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Slides are viewed using a fluorescence microscope. Image analysis software is used to quantify the amount of DNA in the tail versus the head, providing a measure of DNA damage (e.g., % Tail DNA or Tail Moment).[19][20]

Caption: Workflow for the alkaline comet assay to detect DNA strand breaks.

γ-H2AX Immunofluorescence Assay

This assay specifically detects DNA double-strand breaks (DSBs), one of the most lethal forms of radiation damage. The histone variant H2AX is rapidly phosphorylated at serine 139 (becoming γ-H2AX) at the sites of DSBs.

Methodology:

-

Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the nitroimidazole and radiation under hypoxic conditions.

-

Fixation and Permeabilization: At a set time post-irradiation (e.g., 1-24 hours), cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.

-

Blocking: Non-specific antibody binding sites are blocked using a solution like bovine serum albumin (BSA).

-

Primary Antibody Incubation: Cells are incubated with a primary antibody that specifically recognizes the γ-H2AX protein.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.

-

Mounting and Imaging: Coverslips are mounted onto microscope slides with a mounting medium, often containing a nuclear counterstain like DAPI. Images are captured using a fluorescence microscope.

-

Analysis: The number of distinct fluorescent foci per nucleus, or the overall fluorescence intensity, is quantified to measure the extent of DSB formation and repair.[16][22]

Conclusion and Future Directions

Nitroimidazoles are a cornerstone of hypoxic radiosensitizer research, operating through a well-defined, oxygen-dependent bioreductive mechanism to fix radiation-induced DNA damage. While early-generation compounds like misonidazole were limited by toxicity, newer agents and combinations continue to be explored.[5][23] Nimorazole, for instance, is used clinically in Denmark for head and neck cancers.[24] The in-depth understanding of their mechanism of action, coupled with robust experimental protocols for their evaluation, is critical for the development of next-generation radiosensitizers. Future research will likely focus on developing compounds with higher efficacy and lower toxicity, exploring synergistic combinations with other therapies like immunotherapy, and utilizing nitroimidazole-based probes for advanced tumor hypoxia imaging to better select patients who would benefit from these agents.[25][26]

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Nimorazole? [synapse.patsnap.com]

- 3. What is Nimorazole used for? [synapse.patsnap.com]

- 4. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. meridian.allenpress.com [meridian.allenpress.com]

- 7. mdpi.com [mdpi.com]

- 8. elearning.unimib.it [elearning.unimib.it]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Mechanism of action of nitroimidazole antimicrobial and antitumour radiosensitizing drugs. Effects of reduced misonidazole on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacology and toxicology of sensitizers: mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advances in hypoxia-inducible factor (HIF)-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A comparison of radiosensitization by etanidazole and pimonidazole in mouse tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress [mdpi.com]

- 17. In vivo radiosensitization efficacy of KU-2285 and etanidazole at clinically relevant low radiation doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Comet Assay for DNA Damage [bio-protocol.org]

- 21. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Nitroimidazole radiopharmaceuticals in hypoxia: part II cytotoxicity and radiosensitization applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Chloro-4-Nitroimidazole in the Development of Novel Antitubercular Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global efforts to control tuberculosis (TB). This has spurred an urgent search for new therapeutic agents with novel mechanisms of action. Within this landscape, nitroimidazoles have emerged as a promising class of antitubercular drugs, with agents like pretomanid and delamanid receiving regulatory approval. At the heart of the synthesis of many of these next-generation antitubercular drugs is the versatile chemical building block: 2-chloro-4-nitroimidazole. This technical guide delineates the crucial role of this compound in the discovery and development of potent nitroimidazole-based antitubercular agents, detailing its synthetic utility, the mechanism of action of its derivatives, and the experimental protocols for their evaluation.

This compound: A Key Synthetic Intermediate

While this compound itself has not been extensively reported as a potent antitubercular agent, its true value lies in its function as a versatile precursor for the synthesis of more complex and highly active bicyclic nitroimidazoles.[1][2] Its chemical structure, featuring a reactive chlorine atom at the 2-position and a nitro group at the 4-position of the imidazole ring, makes it an ideal starting material for constructing the core structures of drugs like pretomanid and delamanid.[3][4][5] The 4-nitro substitution is a key determinant for the aerobic antitubercular activity of these compounds.[1]

The primary synthetic strategy involves the N-alkylation of this compound with a suitable chiral epoxide or a related electrophile. This reaction is a critical step in building the complex side chains that are essential for the high potency of the final drug molecules.[2][3][5] The subsequent intramolecular cyclization, often following the introduction of the lipophilic tail, leads to the formation of the characteristic bicyclic imidazo-oxazine or imidazo-oxazole ring systems of pretomanid and delamanid, respectively.[2][6][7]

Mechanism of Action: Reductive Activation of Nitroimidazole Prodrugs

Nitroimidazole antitubercular agents derived from this compound are prodrugs that require bioactivation within the mycobacterial cell to exert their bactericidal effects.[8][9] This activation is a multi-step process initiated by a specific mycobacterial enzyme system.

The Deazaflavin-Dependent Nitroreductase (Ddn) Pathway

The key enzyme responsible for the activation of these 4-nitroimidazole prodrugs is the deazaflavin-dependent nitroreductase (Ddn), also known as Rv3547.[10][11][12] This enzyme utilizes the reduced form of the cofactor F420 (F420H2) to catalyze the reduction of the nitro group on the imidazole ring.[10][12] This reduction generates highly reactive nitrogen species, including nitric oxide (NO), within the mycobacterium.[8][12]

Under anaerobic conditions, the accumulation of nitric oxide acts as a respiratory poison, leading to the death of non-replicating, persistent mycobacteria.[8] In aerobic conditions, the activation of these drugs leads to the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[2][9] This dual mechanism of action, targeting both replicating and non-replicating bacteria, is a significant advantage of this drug class.[8]

The following diagram illustrates the activation pathway of a generic 4-nitroimidazole prodrug:

Caption: Activation cascade of 4-nitroimidazole prodrugs in M. tuberculosis.

Quantitative Data on Antitubercular Activity

The antitubercular activity of nitroimidazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The following table summarizes the reported in vitro activity of key nitroimidazole compounds against the H37Rv strain of M. tuberculosis.

| Compound | MIC (μg/mL) | MBC (μg/mL) | Reference |

| Pretomanid (PA-824) | 0.039 - 0.531 | Equal to MIC | [13][14] |

| Delamanid (OPC-67683) | ~0.012 | Not Reported | [14] |

| TBA-354 | ~0.006 | Equal to MIC | [14] |

| CGI 17341 | 0.1 - 0.3 | Not Reported | [15] |

Experimental Protocols

Synthesis of a Pretomanid Precursor from this compound

The following is a representative protocol for the synthesis of a key intermediate in the preparation of pretomanid, illustrating the use of this compound.

Reaction: N-alkylation of this compound with (R)-glycidol tert-butyldimethylsilyl ether.[5]

Reagents and Materials:

-

This compound

-

(R)-glycidol tert-butyldimethylsilyl ether

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of this compound in ethanol, add (R)-glycidol tert-butyldimethylsilyl ether and potassium carbonate.

-

Heat the reaction mixture at 70-80°C and monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-alkylated product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram outlines the general workflow for the synthesis and evaluation of antitubercular nitroimidazoles.

Caption: General workflow for the synthesis and evaluation of antitubercular nitroimidazoles.

Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

This protocol describes a common method for assessing the in vitro antitubercular activity of synthesized compounds.[16][17]

Materials:

-

Mycobacterium tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with ADC (albumin, dextrose, catalase)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Alamar Blue reagent

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a serial dilution of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the inoculum to the appropriate concentration.

-

Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a drug-free control well (inoculum only) and a sterile control well (broth only).

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add the Alamar Blue reagent to each well and re-incubate for 24 hours.

-

Determine the MIC by visual inspection (a color change from blue to pink indicates bacterial growth) or by measuring the fluorescence or absorbance. The MIC is defined as the lowest concentration of the compound that prevents the color change or shows a significant reduction in signal compared to the drug-free control.[16]

Conclusion

This compound is a cornerstone in the modern synthetic strategies for developing novel nitroimidazole-based antitubercular drugs. Its utility as a versatile building block has enabled the creation of potent compounds like pretomanid and delamanid, which are critical in the fight against drug-resistant tuberculosis. The unique mechanism of action of these derivatives, involving reductive activation by the mycobacterial Ddn enzyme, provides a powerful tool against both replicating and persistent forms of M. tuberculosis. The experimental protocols outlined in this guide for the synthesis and evaluation of these compounds provide a framework for researchers and drug development professionals to continue to innovate in this vital area of medicinal chemistry. Further exploration of the structure-activity relationships of compounds derived from this compound holds the promise of delivering even more effective and safer treatments for tuberculosis.

References

- 1. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases | MDPI [mdpi.com]

- 3. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2019146113A1 - Process for production of this compound derivatives - Google Patents [patents.google.com]

- 5. Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Insights into anti-tuberculosis drug design on the scaffold of nitroimidazole derivatives using structure-based computer-aided approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of Ddn, the deazaflavin-dependent nitroreductase from Mycobacterium tuberculosis involved in bioreductive activation of PA-824 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Structure of Ddn, the Deazaflavin-Dependent Nitroreductase from Mycobacterium tuberculosis Involved in Bioreductive Activation of PA-824 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-4-Nitroimidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 2-Chloro-4-Nitroimidazole (CAS No. 57531-37-0). The information is intended to guide laboratory and manufacturing personnel in the safe use of this compound, which is a key intermediate in pharmaceutical synthesis, notably for anti-tuberculosis drugs like Delamanid.[1][2] Adherence to these guidelines is critical to ensure personnel safety and operational integrity.

Chemical and Physical Properties

This compound is a halogenated nitroimidazole derivative.[3] It appears as a white, light yellow, or pale brown crystalline powder.[1][3][4] Quantitative data regarding its physical and chemical properties are summarized below. Discrepancies in reported values from different sources are noted.

| Property | Value | Source(s) |

| CAS Number | 57531-37-0 | [1][3][5][6] |

| Molecular Formula | C₃H₂ClN₃O₂ | [3][5][6] |

| Molecular Weight | 161.52 g/mol (also reported as 147.52 g/mol ) | [3][5][6] |

| Appearance | Yellow to pale brown crystalline powder | [3] |

| Melting Point | 148-152°C (also reported as 218.6-219.5°C) | [3][6] |

| Density | 1.62 g/cm³ (estimated) | [3] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in ethanol; insoluble in water. | [3] |

| Stability | Hygroscopic and light-sensitive. | [3] |

Quality Specifications:

| Parameter | Specification | Source(s) |

| Purity (HPLC) | ≥99.0% (also reported as ≥98%) | [3][4] |

| Moisture Content | ≤0.5% | [3] |

| Residue on Ignition | ≤0.1% | [3] |

| Heavy Metals | ≤10 ppm | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel must be familiar with its potential hazards before handling.

GHS Classification:

-

Signal Word: Danger[7]

-

Hazard Statements:

-

Transport Classification: UN2811, Class 6.1 (Toxic Substances), Packing Group III.[3]

Experimental Protocols for Safe Handling and Storage

Strict adherence to the following protocols is mandatory to minimize risk.

Objective: To establish the minimum PPE requirements for handling this compound to prevent skin, eye, and respiratory exposure.

Materials:

-

NIOSH/MSHA-approved respirator or equivalent (e.g., European Standard EN 149).[8]

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[8][9]

-

Laboratory coat or protective clothing to prevent skin exposure.[8]

Procedure:

-

Before Entering Handling Area: Don a laboratory coat and ensure it is fully buttoned.

-

Eye Protection: Put on safety goggles or a face shield.

-

Respiratory Protection: If working with the powder outside of a certified fume hood or ventilated enclosure, or if dust formation is likely, wear an approved respirator.

-

Hand Protection: Don chemical-resistant gloves. Ensure gloves are inspected for integrity before use and that they overlap with the sleeves of the lab coat.

-

Doffing: Remove PPE in the reverse order, taking care not to self-contaminate. Dispose of gloves and any other disposable PPE in a designated hazardous waste container. Wash hands thoroughly after removing PPE.[9]

Caption: Personal Protective Equipment (PPE) workflow.

Objective: To outline the procedures for safely manipulating this compound.

Procedure:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[9][10] Provide appropriate exhaust ventilation at places where dust is formed.[10]

-

Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[9][10] Do not breathe dust.[9]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke in the handling area.[8]

-

Dispensing: When weighing or transferring the powder, do so carefully to avoid creating aerosols or dust.[10] Use tools (spatulas, etc.) appropriate for the quantity being handled.

-

Static Discharge: Take precautionary measures against static discharges, as fine dust dispersed in air may ignite.[8]

Objective: To ensure the stability and integrity of this compound during storage.

Procedure:

-

Container: Store in a tightly sealed container to protect from moisture, as the material is hygroscopic.[3][10]

-

Environment: Keep in a dry, well-ventilated place.[9][10] Store locked up.[9]

-

Temperature: Recommended storage is below 25°C, with some suppliers recommending -20°C for long-term stability.[3][5]

-

Light: Protect from direct sunlight and other sources of light.[3]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, strong bases, acid anhydrides, and acid chlorides.[8][9]

Emergency and First-Aid Protocols

Immediate and appropriate action is crucial in the event of an exposure or spill.

Objective: To provide immediate care following accidental exposure.

-

Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[9] Remove contact lenses if present and easy to do.[9] Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

-

Skin Contact: Take off contaminated clothing and wash before reuse.[9] Wash the affected area immediately with plenty of soap and water.[9] If skin irritation occurs, get medical advice/attention.[9]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[9] If not breathing, give artificial respiration.[9] Call a POISON CENTER or doctor/physician if you feel unwell.[9]

-

Ingestion: Clean the mouth with water and get medical attention.[9] Do not induce vomiting.

Objective: To safely contain and clean up a spill of this compound.

Procedure:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Control Ignition Sources: Keep the product and empty containers away from heat and sources of ignition.[9]

-

Containment: Prevent the spill from entering drains or surface water.[8]

-

Cleanup: Wearing full PPE, sweep up the spilled solid material, avoiding dust formation.[8][9] Shovel the material into a suitable, labeled container for disposal.[8][9]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.

Caption: Emergency response decision tree.

Stability and Reactivity

-

Reactivity: No hazardous reactions are expected under normal processing.[8][9]

-

Chemical Stability: The compound is stable under recommended storage conditions but is sensitive to light and moisture.[3][8]

-

Conditions to Avoid: Avoid dust formation, exposure to moisture, light, heat, and flames.[3][8][9][10]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[8][9]

-

Hazardous Decomposition Products: Upon combustion, may produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[8][9]

Toxicological and Disposal Considerations

-

Toxicological Information: The toxicological properties have not been fully investigated.[8][9] It is known to cause skin, eye, and respiratory irritation.[7]

-

Disposal Considerations: Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[9] This material should be sent to an approved waste disposal plant.[9] Do not empty into drains.[9] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[9]

References

- 1. This compound | 57531-37-0 [chemicalbook.com]

- 2. WO2019146113A1 - Process for production of this compound derivatives - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. indiamart.com [indiamart.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. chemical-label.com [chemical-label.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.com [capotchem.com]

The Ascent of Nitroimidazoles: A Technical Guide to Their Historical Development in Medicine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development of nitroimidazole-based compounds, a class of synthetic antimicrobial agents that have become indispensable in the treatment of anaerobic bacterial and protozoal infections. From the initial discovery of a naturally occurring nitroimidazole to the synthesis of successive generations with improved pharmacokinetic profiles, this document traces the scientific journey that established these compounds as mainstays in modern medicine. The guide further delves into their mechanism of action, the evolution of resistance, and the experimental methodologies that have been pivotal in their development.

A Historical Timeline: From Natural Discovery to Broad-Spectrum Application

The story of nitroimidazoles in medicine begins with a natural product. In 1953, the antibiotic azomycin (2-nitroimidazole) was isolated from a strain of Nocardia.[1] While azomycin itself found limited clinical application, its discovery was the catalyst for the synthetic exploration of the nitroimidazole scaffold.[1] This led to the landmark synthesis of metronidazole in the late 1950s by a team at Rhône-Poulenc.[1] Initially developed for the treatment of Trichomonas vaginalis infections, a serendipitous clinical observation in 1962 revealed its efficacy against anaerobic bacteria, dramatically expanding its therapeutic potential.[2]

The success of metronidazole spurred the development of second and third-generation nitroimidazoles, including tinidazole, ornidazole, and secnidazole. These newer agents offered improved pharmacokinetic profiles, such as longer half-lives, allowing for less frequent dosing.[3][] Beyond their antimicrobial properties, the unique biology of nitroimidazoles, particularly their activation under hypoxic conditions, has led to their investigation as radiosensitizers in cancer therapy, with nimorazole being a key example.

Comparative Pharmacokinetics and Efficacy

The evolution of nitroimidazole compounds has been driven by the desire for improved pharmacokinetic properties and enhanced clinical efficacy. The following tables summarize key quantitative data for the most prominent members of this class.

Table 1: Comparative Pharmacokinetic Properties of Major Nitroimidazoles

| Compound | Half-life (hours) | Bioavailability (%) | Protein Binding (%) |

| Metronidazole | 7-8 | >80 | <20 |

| Tinidazole | 12-14 | ~100 | <12 |

| Ornidazole | 14-15 | ~90 | <15 |

| Secnidazole | 17-29 | - | - |

| Data sourced from multiple references, including[3][][5][6] |

Table 2: Comparative Clinical Efficacy in Bacterial Vaginosis (Single-Dose Regimens)

| Compound | Dosage | Cure Rate at 1 Week (%) | Cure Rate at 4 Weeks (%) |

| Metronidazole | 2g | 91.2 | 75 |

| Tinidazole | 2g | 96.5 | 94.54 |

| Data from a randomized, double-blind comparative study.[7] |

Table 3: Comparative Efficacy in Giardiasis

| Compound | Pooled Efficacy (95% CI) |

| Metronidazole | 0.88 (0.84-0.91) |

| Tinidazole | 0.93 (0.89-0.96) |

| Albendazole | 0.79 (0.69-0.86) |

| Data from a network meta-analysis of randomized controlled trials.[8] |

Mechanism of Action: Reductive Activation and DNA Damage

The selective toxicity of nitroimidazoles against anaerobic organisms is a consequence of their unique mechanism of action, which is dependent on the low redox potential of these microbes.[]

Experimental Protocols

The development and understanding of nitroimidazoles have been underpinned by specific experimental methodologies.

Synthesis of Metronidazole

A common laboratory-scale synthesis of metronidazole involves a two-step process starting from 2-methyl-5-nitroimidazole.

Protocol: Synthesis of Metronidazole

-

Alkylation of 2-methyl-5-nitroimidazole:

-

Dissolve 2-methyl-5-nitroimidazole in a suitable solvent (e.g., dimethylformamide).

-

Add a base (e.g., potassium carbonate) to the solution.

-

Add 2-chloroethanol and heat the reaction mixture (e.g., 70-80°C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

-

Purification:

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the crude metronidazole and wash it with water.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure metronidazole.

-

This is a generalized protocol; specific conditions may vary.[9][10][11][12]

Elucidation of the DNA Damage Mechanism

Electrolytic reduction systems have been employed to model the reductive activation of nitroimidazoles and their interaction with DNA in vitro.

Protocol: In Vitro DNA Damage Assay

-

Preparation of the Reaction Mixture:

-

Prepare a solution containing purified DNA (e.g., from E. coli or bacteriophage) labeled with a radioactive marker (e.g., [14C]-thymidine).

-

Add the nitroimidazole compound to be tested to the DNA solution.

-

-

Electrolytic Reduction:

-